[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . It is also known by its IUPAC name, N-(2-hydroxyphenyl)-S-methylmethanesulfinamide . This compound is characterized by the presence of a hydroxyphenyl group, an imino group, and a dimethyl-lambda6-sulfanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-aminophenol with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfane: Similar structure but lacks the sulfone group.
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfoxide: Contains a sulfoxide group instead of a sulfone group.
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfone: Contains a sulfone group, similar to the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(2,11)9-7-5-3-4-6-8(7)10/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIYRGGFDHLLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC=C1O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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